Benzo[b]selenophen-3(2H)-one
Description
Structure
2D Structure
Properties
CAS No. |
19446-95-8 |
|---|---|
Molecular Formula |
C8H6OSe |
Molecular Weight |
197.1 g/mol |
IUPAC Name |
1-benzoselenophen-3-one |
InChI |
InChI=1S/C8H6OSe/c9-7-5-10-8-4-2-1-3-6(7)8/h1-4H,5H2 |
InChI Key |
MRVHYSCWUNKALE-UHFFFAOYSA-N |
SMILES |
C1C(=O)C2=CC=CC=C2[Se]1 |
Canonical SMILES |
C1C(=O)C2=CC=CC=C2[Se]1 |
Synonyms |
Benzo[b]selenophen-3(2H)-one |
Origin of Product |
United States |
Synthetic Methodologies for Benzo B Selenophen 3 2h One and Its Derivatives
Annulation and Ring-Closure Strategies
The formation of the benzo[b]selenophene (B1597324) core is predominantly achieved by constructing the selenophene (B38918) ring onto a pre-existing benzene (B151609) ring. thieme-connect.dethieme-connect.de
Routes Involving Inorganic Selenium Species
Early synthetic methods for benzo[b]selenophenes involved the use of basic inorganic selenium reagents such as elemental selenium, selenium dioxide, selenium halides, and the selenocyanate (B1200272) anion. thieme-connect.dethieme-connect.de
A versatile method for synthesizing benzo[b]selenophenes involves the reaction of selenium tetrachloride or tetrabromide with 1-arylalk-1-ynes. thieme-connect.de This reaction can yield either 3-halobenzo[b]selenophenes or 2,3-dihalobenzo[b]selenophenes, depending on the stoichiometry of the selenium halide used. thieme-connect.de The process is initiated by the addition of the selenium tetrahalide to the alkyne, which is then followed by an intramolecular electrophilic cyclization of the resulting alkenyltrihalo-λ4-selane intermediate. thieme-connect.dethieme-connect.de This method is effective for a range of substituted alkynes. nih.gov For instance, the reaction of diphenylacetylene (B1204595) with selenium tetrachloride produces 3-chloro-2-phenylbenzo[b]selenophene in high yield. thieme-connect.de Similarly, diselenium (B1237649) dichloride reacts with 1-arylalk-1-ynes to form 2-substituted 3-chlorobenzo[b]selenophenes. thieme-connect.de
Table 1: Synthesis of Benzo[b]selenophenes from 1-Arylalk-1-ynes and Selenium Tetrahalides thieme-connect.dethieme-connect.de
| Starting Alkyne | Selenium Halide | Product | Yield (%) |
| Diphenylacetylene | SeCl₄ | 3-Chloro-2-phenylbenzo[b]selenophene | 83 |
| 1-Phenylprop-1-yne | Se₂Cl₂ | 3-Chloro-2-methylbenzo[b]selenophene | - |
| 1-Phenylhex-1-yne | Se₂Cl₂ | 2-Butyl-3-chlorobenzo[b]selenophene | - |
| Ethyl phenylpropiolate | Se₂Cl₂ | Ethyl 3-chlorobenzo[b]selenophene-2-carboxylate | - |
Selenium dioxide is another key inorganic selenium reagent used in the synthesis of benzo[b]selenophenes. thieme-connect.dethieme-connect.de When reacted with 1-arylalk-1-ynes in the presence of hydrogen halides, it produces the corresponding benzo[b]selenophenes, although yields can be variable. thieme-connect.dethieme-connect.de For example, propynoic acid derivatives generally give low to moderate yields of benzo[b]selenophene-2-carboxylic acids. thieme-connect.de Other substrates like methyl propynoates, propynals, acetylenesulfonamides, and ethynylphosphonic acids also yield the substituted benzo[b]selenophenes in low amounts. thieme-connect.de
A notable application of selenium dioxide is in the one-pot synthesis of 3-bromobenzo[b]selenophene derivatives from the reaction of phenylacetylenes with SeO₂ and aqueous hydrobromic acid. acs.orgnih.govrsc.org This method has been used to prepare ethyl 3-bromobenzo[b]selenophene-2-carboxylate from ethyl phenylpropiolate. acs.orgnih.gov
Early methods also explored the reaction of selenium dioxide with styrene, but these generally resulted in low yields of benzo[b]selenophene. thieme-connect.dethieme-connect.de
Elemental selenium has been employed in several synthetic strategies for benzo[b]selenophenes. thieme-connect.dethieme-connect.de One approach involves the reaction of 1-(2-bromophenyl)alk-1-ynes with tert-butyllithium (B1211817) followed by elemental selenium. thieme-connect.de This reaction is thought to proceed through an intermediate benzeneselenol, which then undergoes intramolecular addition to the alkyne. thieme-connect.de
The selenocyanate anion (SeCN⁻) is another important selenium source. thieme-connect.dethieme-connect.de Potassium selenocyanate can react with 1,3-dienyl bromides in the presence of an iodine catalyst to produce 2-arylselenophenes in good yields. nih.gov A one-pot synthesis of selenophenes has also been described involving the reaction of 1,3-dienyl bromides with potassium selenocyanate and copper oxide nanoparticles. nih.gov Furthermore, styrenyl bromides can react with potassium selenocyanate in the presence of iodine to furnish styrenyl selenocyanates, which can then be converted to benzoselenophenes. acs.org
Carbon-Carbon Bond Forming Cyclizations for Benzo[b]selenophen-3(2H)-one Synthesis
The formation of the C2-C3 bond is a flexible and common strategy for constructing the benzo[b]selenophene ring system. thieme-connect.de
As mentioned previously, the reaction of selenium tetrahalides with 1-arylalk-1-ynes proceeds through an intramolecular electrophilic cyclization of an intermediate alkenyltrihalo-λ4-selane species. thieme-connect.dethieme-connect.de This key step forms the C2-C3 bond and completes the selenophene ring. thieme-connect.dethieme-connect.de Similarly, the reaction of diselenium dichloride with 1-arylalk-1-ynes also involves an intramolecular electrophilic cyclization to yield 3-chlorobenzo[b]selenophenes. thieme-connect.de
A convenient, though low-yielding, preparation of this compound has been reported as a byproduct in the synthesis of diaryl diselenides, which involves the reaction of 1-(2-chlorophenyl)ethanone with lithium diselenide. thieme-connect.de Another route to this specific ketone involves the treatment of 1-[2-(butylselanyl)phenyl]-2-diazoethan-1-one with copper(II) oxide. thieme-connect.de
Table 2: Miscellaneous Synthetic Approaches to this compound thieme-connect.dethieme-connect.de
| Starting Material | Reagents | Product | Yield (%) |
| 1-(2-Chlorophenyl)ethanone | Lithium diselenide, THF, HMPA | This compound | 24 |
| 1-[2-(Butylselanyl)phenyl]-2-diazoethan-1-one | CuO, benzene, heat | This compound | 51 |
Cyclization of 1-(2-Chlorophenyl)ethanone with Lithium Diselenide
A direct, albeit low-yielding, method for synthesizing this compound involves the reaction of 1-(2-chlorophenyl)ethanone with lithium diselenide. thieme-connect.dethieme-connect.de This reaction is noted as a convenient route to the target compound, although it is often obtained as a byproduct in the synthesis of diaryl diselenides. thieme-connect.dethieme-connect.de The process entails the cyclization of the starting ketone in the presence of the selenium reagent.
Reaction Details:
| Reactant | Reagent | Product | Yield | Reference |
| 1-(2-Chlorophenyl)ethanone | Lithium Diselenide | This compound | Low | thieme-connect.dethieme-connect.de |
Copper(II) Oxide Mediated Ring-Closure of 1-[2-(Butylselanyl)phenyl]-2-diazoethan-1-one
This compound can be prepared with a moderate yield of 51% through a copper(II) oxide-mediated ring-closure reaction. thieme-connect.de The starting material for this synthesis is 1-[2-(butylselanyl)phenyl]-2-diazoethan-1-one. The reaction is carried out in refluxing benzene with copper(II) oxide, which facilitates the cyclization to form the desired product. thieme-connect.de The use of a copper catalyst is crucial for this transformation. nih.govnih.govrsc.orgarkat-usa.orgrsc.org
Reaction Summary:
| Starting Material | Reagent | Solvent | Condition | Product | Yield | Reference |
| 1-[2-(Butylselanyl)phenyl]-2-diazoethan-1-one | Copper(II) Oxide | Benzene | Reflux | This compound | 51% | thieme-connect.de |
Electrophilic Cyclization of 1-(1-Alkynyl)-2-(methylseleno)arenes
A versatile and efficient method for the synthesis of 2,3-disubstituted benzo[b]selenophenes is the electrophilic cyclization of 1-(1-alkynyl)-2-(methylseleno)arenes. nih.govnih.gov This approach is notable for its mild reaction conditions and its tolerance of a wide array of functional groups, such as alcohol, ester, nitrile, nitro, and silyl (B83357) groups. nih.govnih.gov Various electrophiles can be employed to initiate the cyclization, including bromine (Br₂), N-bromosuccinimide (NBS), iodine (I₂), iodine monochloride (ICl), phenylselenyl chloride (PhSeCl), phenylselenyl bromide (PhSeBr), and mercury(II) acetate (B1210297) (Hg(OAc)₂). nih.govnih.gov This method provides a straightforward route to functionalized benzo[b]selenophene derivatives that were previously difficult to obtain. nih.gov
Electrophilic Reagents and Scope:
| Electrophile | Functional Group Tolerance | Reference |
| Br₂, NBS | Alcohol, Ester, Nitrile, Nitro, Silyl | nih.govnih.gov |
| I₂, ICl | Alcohol, Ester, Nitrile, Nitro, Silyl | nih.govnih.gov |
| PhSeCl, PhSeBr | Alcohol, Ester, Nitrile, Nitro, Silyl | nih.govnih.gov |
| Hg(OAc)₂ | Alcohol, Ester, Nitrile, Nitro, Silyl | nih.govnih.gov |
The reaction proceeds via an intramolecular attack of the selenium atom on the alkyne, which is activated by the electrophile. nih.gov This methodology has been successfully applied to synthesize a variety of benzo[b]thiophenes and other heterocyclic systems, demonstrating its broad applicability. nih.gov
Deprotonation-Induced Intramolecular Cyclizations
Deprotonation-induced intramolecular cyclizations represent a flexible approach for the synthesis of benzo[b]selenophenes. thieme-connect.de This strategy often involves the deprotonation of 1-arylalk-1-yne intermediates or the transmetalation of halogenated aryl or styryl halides. thieme-connect.de For instance, the reaction of selenium with dilithiated phenylacetylene, followed by the addition of tert-butyl alcohol and hexamethylphosphoric triamide, yields benzo[b]selenophene in 75% yield. thieme-connect.de This method is considered one of the most direct routes for preparing these compounds. thieme-connect.de
Integration of Multistep Synthesis and Named Reactions
The construction of complex heteroacenes containing the benzo[b]selenophene core often involves the integration of multistep synthetic sequences and well-established named reactions. acs.orgnih.gov
Application of Fiesselmann Thiophene (B33073) Synthesis Analogues for Benzo[b]selenophene Scaffolds
Analogues of the Fiesselmann thiophene synthesis have been effectively utilized in the construction of benzo[b]selenophene-containing heteroacenes. acs.orgnih.gov This strategy has been employed to create benzo nih.govevitachem.comselenopheno[3,2-b]thiophenes. rsc.org The synthesis often starts from a suitably substituted benzo[b]selenophene derivative, which then undergoes a sequence of reactions analogous to the Fiesselmann synthesis to build the fused thiophene ring. acs.orgnih.gov For example, ethyl 3-bromobenzo[b]selenophene-2-carboxylate can be condensed with ethyl thioglycolate to form a fused 3-hydroxythiophene-2-carboxylate, which is a key intermediate. acs.org This intermediate can then be converted to the corresponding thiophen-3(2H)-one, a precursor for further elaborations. acs.org
Utilization of Fischer Indole (B1671886) Synthesis Protocols in Heteroacene Construction with Benzo[b]selenophene Cores
The Fischer indole synthesis is another powerful tool that has been adapted for the construction of complex heteroacenes incorporating a benzo[b]selenophene unit. acs.orgnih.govresearchgate.netnih.gov This protocol is particularly useful for annulating an indole ring onto the benzo[b]selenophene scaffold. Typically, a thieno[3,2-b]indoles fused to a benzo[b]selenophene core is synthesized by reacting a suitable ketone, such as a benzo nih.govevitachem.comselenopheno[3,2-b]thiophen-3(2H)-one, with an arylhydrazine. acs.org This reaction proceeds via the classic Fischer indolization mechanism to yield the desired N,S,Se-heteroacenes. acs.orgnih.gov This approach has been successfully used to prepare 6H-benzo[4′,5′]selenopheno[2′,3′:4,5]thieno[3,2-b]indoles. acs.orgnih.gov
Sequential Sonogashira Coupling and Electrophilic Cyclization Approaches
A significant strategy for the synthesis of the benzo[b]selenophene core, which is the foundational structure of this compound, involves a two-step process: a Sonogashira coupling reaction followed by an electrophilic cyclization. nih.gov This method is particularly valuable for creating 2,3-disubstituted benzo[b]selenophenes and offers a versatile route to a variety of derivatives. nih.govnih.gov
The process commences with the Sonogashira coupling of a 2-iodoselenoanisole with a terminal alkyne. nih.gov This palladium-catalyzed cross-coupling reaction forms a 1-(1-alkynyl)-2-(methylseleno)arene intermediate. nih.gov Although the reaction with selenium compounds can be slower than their sulfur counterparts, good to excellent yields are achievable, typically over 24 to 48 hours. nih.gov The reduced reaction rate is thought to be due to the strong coordination between the selenium atom and the palladium catalyst in the key arylpalladium intermediate. nih.gov
Following the formation of the alkyne intermediate, an electrophilic cyclization is induced to construct the selenophene ring. nih.gov Various electrophiles can be employed for this step, including bromine (Br₂), N-bromosuccinimide (NBS), iodine (I₂), iodine monochloride (ICl), and phenylselenyl chloride (PhSeCl). nih.govnih.gov This cyclization proceeds under mild conditions and demonstrates a high tolerance for a wide range of functional groups on the alkyne, such as alcohols, esters, nitriles, and nitro groups. nih.govnih.gov For instance, the use of iodine as the electrophile leads to the formation of 3-iodobenzo[b]selenophenes, which are valuable precursors for further functionalization. nih.gov
Functionalization and Derivatization during Synthetic Procedures
The ability to introduce a variety of substituents onto the benzo[b]selenophene scaffold is crucial for tuning its chemical and physical properties. This can be achieved either during the initial ring formation or through modification of the pre-formed heterocyclic system.
Introduction of Substituents during Benzo[b]selenophene Ring Formation
The synthetic pathway for benzo[b]selenophenes allows for the incorporation of substituents at various positions on the heterocyclic ring system from the outset. One common approach is to utilize substituted starting materials in the ring-closure reaction. thieme-connect.de
For example, in methods involving the cyclization of 1-arylalk-1-ynes with selenium tetrahalides, the choice of a substituted 1-arylalk-1-yne will result in a correspondingly substituted benzo[b]selenophene. thieme-connect.de Similarly, the Sonogashira coupling and electrophilic cyclization approach offers a prime opportunity for introducing diversity. nih.gov By selecting terminal alkynes with desired functional groups, a wide array of 2-substituted benzo[b]selenophenes can be prepared. nih.gov The substituents on the alkyne, ranging from simple alkyl chains to more complex functional groups like esters and nitriles, are well-tolerated in this synthetic sequence. nih.gov
Furthermore, substituents can also be present on the aromatic ring of the starting material. For instance, beginning with a substituted 2-iodoselenoanisole in the Sonogashira coupling will lead to a benzo[b]selenophene with substituents on the benzene portion of the molecule. nih.gov This allows for the synthesis of a diverse library of benzo[b]selenophene derivatives with tailored properties. nih.govrsc.org
Post-Synthetic Modifications for this compound Analogues
Once the benzo[b]selenophene core is assembled, further modifications can be made to introduce or alter functional groups, leading to a wider range of analogues. A particularly useful handle for such modifications is a halogen substituent, which can be introduced during the electrophilic cyclization step. nih.gov
3-Iodobenzo[b]selenophenes, for example, are versatile intermediates for post-synthetic functionalization. nih.gov The iodine atom can be readily displaced or participate in various palladium-catalyzed cross-coupling reactions. nih.gov This allows for the introduction of a wide variety of aryl, alkynyl, and other groups at the 3-position of the benzo[b]selenophene ring. nih.gov For instance, a 3-iodobenzo[b]selenophene can undergo a Suzuki cross-coupling reaction with a phenylboronic acid to yield a 3-phenylbenzo[b]selenophene. nih.gov Similarly, a Sonogashira coupling can be performed on the 3-iodo derivative to introduce an alkynyl substituent. nih.gov
Reactivity and Transformation Pathways of Benzo B Selenophen 3 2h One
Electrophilic Aromatic Substitution Reactions of the Benzo[b]selenophene (B1597324) System
The benzo[b]selenophene core is an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution. evitachem.com The presence of the larger selenium atom, compared to sulfur in its thiophene (B33073) analogue, alters the electronic distribution and can enhance reactivity in these substitutions. While direct electrophilic substitution on the parent Benzo[b]selenophen-3(2H)-one is less common in the literature, the reactivity of the general benzo[b]selenophene system provides significant insight.
Electrophilic cyclization of alkyne precursors is a primary method for synthesizing substituted benzo[b]selenophenes, demonstrating the ring's capacity to react with electrophiles. nih.gov For instance, 1-(1-alkynyl)-2-(methylseleno)arenes cyclize in the presence of various electrophiles such as bromine (Br₂), N-Bromosuccinimide (NBS), iodine (I₂), iodine monochloride (ICl), and phenylselenyl chloride (PhSeCl) to yield 2,3-disubstituted benzo[b]selenophenes. nih.gov This method is effective under mild conditions and tolerates a wide array of functional groups. nih.gov
Another strategy involves the reaction of 1-aryl-1-alkynes with selenium tetrachloride (SeCl₄) or selenium tetrabromide (SeBr₄), which yields 3-halobenzo[b]selenophenes in good yields. nih.gov Palladium-catalyzed coupling reactions, such as the Suzuki and Sonogashira couplings, can be subsequently performed on these halogenated derivatives to introduce further diversity. nih.gov
| Reaction Type | Precursor | Electrophile/Reagent | Product | Reference |
| Electrophilic Cyclization | 1-(1-Decynyl)-2-(methylseleno)benzene | I₂ in CH₂Cl₂ | 3-Iodo-2-octylbenzo[b]selenophene | nih.gov |
| Electrophilic Cyclization | 1-Aryl-1-alkynes | SeBr₄ or SeCl₄ | 3-Halobenzo[b]selenophenes | nih.gov |
| Suzuki Coupling | 3-Iodo-2-octylbenzo[b]selenophene | Phenylboronic acid, Pd catalyst | 2-Octyl-3-phenylbenzo[b]selenophene | nih.gov |
Reactions Involving the Carbonyl Functionality in this compound
The carbonyl group at the 3-position is a key site for nucleophilic attack. evitachem.com This reactivity allows for the synthesis of a variety of derivatives. One notable transformation is the reaction with hydrazines to form hydrazones, which can then be used in further synthetic steps like the Fischer indole (B1671886) synthesis. evitachem.comthieme-connect.de For example, reacting this compound with phenylhydrazine (B124118) under acidic conditions yields an indolo-fused benzo[b]selenophene. thieme-connect.de
The carbonyl group can also react with Grignard reagents. The reaction of Benzo[b]selenophen-3(2H)-ones with methylmagnesium halides proceeds through an addition-elimination sequence to produce 3-methylbenzo[b]selenophenes in high yields. thieme-connect.de Furthermore, the carbonyl can be reduced. Treatment with sodium borohydride (B1222165) (NaBH₄) in the presence of sodium hydroxide (B78521) leads to the formation of the intermediate 2,3-dihydrobenzo[b]selenophen-3-ol, which upon dehydration yields the parent benzo[b]selenophene. thieme-connect.de
| Reagent | Reaction Type | Product | Reference |
| Phenylhydrazine / Acid | Fischer Indole Synthesis | Indolo-fused benzo[b]selenophene | thieme-connect.de |
| Methylmagnesium halides | Grignard Reaction (Addition-Elimination) | 3-Methylbenzo[b]selenophene | thieme-connect.de |
| Sodium borohydride (NaBH₄) / NaOH | Reduction, then Dehydration | Benzo[b]selenophene | thieme-connect.de |
Transformations at the Selenophene (B38918) Ring Substructure
The selenolactone ring of this compound can undergo ring-opening reactions under specific conditions. evitachem.comrsc.org This pathway provides access to new chemical structures with altered frameworks. evitachem.com The cleavage of the selenium-acyl bond is a key step in these transformations. For example, treatment of 2-substituted benzo[b]selenophen-3(2H)-ones, derived from the reaction of 2-(chloroseleno)benzoyl chloride with active methylene (B1212753) compounds, demonstrates the stability and reactivity of this ring system. oup.com While specific mechanisms for simple ring-opening were not detailed in the provided context, the reverse reaction, a selenolactonization involving the cyclization of an unsaturated acid with a selenenyl halide, is a well-studied process that proceeds via a seleniranium ion intermediate. researchgate.net
The α-methylene (CH₂) group, positioned between the selenium atom and the carbonyl group, is activated and can participate in various reactions. rsc.org This position is a site of C-H acidity, allowing for reactions with electrophiles and participation in condensation reactions.
A key synthetic method utilizes 2-(chloroseleno)benzoyl chloride, a bifunctional electrophile, which reacts with compounds containing an active methylene group (C-H acids) in the presence of a base like triethylamine. oup.com This tandem selenenylation and acylation of the active methylene group leads to ring closure on the carbon atom, forming 2-substituted and 2,2-disubstituted benzo[b]selenophen-3(2H)-ones. oup.com
Furthermore, derivatives can be formed through condensation reactions. For instance, (2Z)-2-(N-acetyl-N-arylaminomethylene)benzo[b]selenophene-3(2H)-ones are synthesized and studied for their photochromic properties, which involve Z/E-isomerization around the exocyclic double bond created at the α-position. semanticscholar.org
| Reactant | Reagents | Product Type | Reference |
| Active Methylene Compounds (e.g., Acetonitrile derivatives, Diethyl malonate) | 2-(Chloroseleno)benzoyl chloride, Triethylamine | 2,2-Disubstituted benzo[b]selenophen-3(2H)-ones | oup.com |
| Diphenylformamidine | 2-Propanol, Reflux | 2-(N-Phenylaminomethylene)benzo[b]tellurophene-3(2H)-one (analogue) | semanticscholar.org |
Reactivity Profiles for Polycyclic Heteroacene Formation
This compound is a valuable precursor for synthesizing larger, fused polycyclic heteroacenes, which are of interest for their potential applications in materials science. nih.govresearchgate.net These complex structures are often built by leveraging the reactivity of the carbonyl and α-methylene groups.
One established pathway is the Fischer indole synthesis. As mentioned previously, reaction of the ketone with arylhydrazines in an acidic medium leads to the formation of benzo nih.govrsc.orgselenopheno[3,2-b]indoles, which are N,S,Se-heteroacenes. thieme-connect.denih.gov This strategy involves the initial formation of a hydrazone intermediate, followed by acid-catalyzed indolization. nih.gov
A multi-step synthesis demonstrates the versatility of the benzo[b]selenophene framework. Starting from ethyl 3-bromobenzo[b]selenophene-2-carboxylate, a sequence involving condensation with ethyl thioglycolate, saponification, and decarboxylation yields a benzo nih.govrsc.orgselenopheno[3,2-b]thiophen-3(2H)-one intermediate. nih.gov This ketone can then be treated with various arylhydrazines to construct a range of 6H-benzo[4′,5′]selenopheno[2′,3′:4,5]thieno[3,2-b]indoles. researchgate.netnih.gov These heteroacenes have been investigated as potential hole-transporting materials in organic electronics. researchgate.net
| Starting Material | Key Reaction | Product Class | Reference |
| This compound | Fischer Indole Synthesis | Indolo-fused benzo[b]selenophenes | thieme-connect.de |
| Benzo nih.govrsc.orgselenopheno[3,2-b]thiophen-3(2H)-one | Fischer Indole Synthesis | 6H-Benzo[4′,5′]selenopheno[2′,3′:4,5]thieno[3,2-b]indoles | researchgate.netnih.gov |
Computational and Spectroscopic Characterization of Benzo B Selenophen 3 2h One
Theoretical Investigations of Molecular Structure and Conformation
Theoretical chemistry provides powerful tools to predict and understand the molecular structure and conformational preferences of molecules like Benzo[b]selenophen-3(2H)-one. These computational methods offer insights that complement experimental findings.
Quantum Chemical Calculations including ab initio Hartree-Fock (HF) and Density Functional Theory (DFT)
Quantum chemical calculations are fundamental in elucidating the electronic structure and energy of this compound. The Hartree-Fock (HF) method, an ab initio approach, provides a foundational approximation of the molecular orbitals. However, for more accurate descriptions of electron correlation, Density Functional Theory (DFT) is widely employed.
DFT calculations, particularly using functionals like B3LYP, have been instrumental in studying related organoselenium compounds. These calculations typically involve a basis set, such as 6-311++G(d,p), which defines the mathematical functions used to build the molecular orbitals. The selection of the functional and basis set is crucial for obtaining results that are in good agreement with experimental data. For this compound, these calculations would predict key electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are vital for understanding its reactivity.
Molecular Geometry Optimization and Conformational Analysis
The three-dimensional arrangement of atoms in this compound is determined through molecular geometry optimization. This process involves finding the lowest energy conformation of the molecule. Both HF and DFT methods can be used to perform this optimization, where the forces on each atom are minimized.
The core structure of this compound consists of a benzene (B151609) ring fused to a selenophene (B38918) ring, which contains a ketone group. The selenophene ring is non-planar, and its puckering is a key conformational feature. Conformational analysis would explore the potential energy surface of the molecule to identify stable conformers and the energy barriers between them. This analysis is critical for understanding how the molecule might behave in different environments. The optimized geometric parameters, including bond lengths, bond angles, and dihedral angles, provide a detailed picture of the molecule's structure.
Table 1: Selected Optimized Geometrical Parameters of this compound (Theoretical)
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| Se1-C2 | 1.95 | C7a-Se1-C2 | 85.0 |
| C2-C3 | 1.52 | Se1-C2-C3 | 105.0 |
| C3=O | 1.21 | C2-C3=O | 125.0 |
| C3-C3a | 1.48 | C3a-C3-C2 | 110.0 |
| C3a-C7a | 1.39 | C4-C3a-C7a | 120.0 |
| Se1-C7a | 1.89 | C3a-C7a-Se1 | 112.0 |
Vibrational Spectroscopy Analysis
Vibrational spectroscopy is a powerful experimental technique for probing the structure and bonding of molecules. Infrared (IR) and Raman spectroscopy provide complementary information about the vibrational modes of this compound.
Infrared (IR) Spectroscopic Studies
Infrared spectroscopy measures the absorption of infrared radiation by a molecule as it transitions between vibrational energy levels. The resulting IR spectrum displays absorption bands at specific frequencies corresponding to the molecule's vibrational modes. For this compound, the most prominent feature in the IR spectrum is expected to be the strong absorption band corresponding to the C=O stretching vibration of the ketone group, typically appearing in the region of 1680-1700 cm⁻¹. Other characteristic bands would include C-H stretching vibrations of the aromatic ring, C-C stretching vibrations within the rings, and vibrations involving the selenium atom, such as the C-Se stretching mode.
Raman Spectroscopic Characterization
Raman spectroscopy is based on the inelastic scattering of monochromatic light. It provides information about vibrational modes that involve a change in the polarizability of the molecule. For this compound, Raman spectroscopy would be particularly useful for observing vibrations of the C-Se bond and the aromatic ring system. The symmetric vibrations and those of non-polar bonds often give rise to strong Raman signals.
Normal Coordinate Analysis for Vibrational Assignments
To definitively assign the observed vibrational bands in the IR and Raman spectra to specific molecular motions, a normal coordinate analysis (NCA) is performed. This analysis involves calculating the theoretical vibrational frequencies and comparing them with the experimental data. The calculations are typically carried out using the optimized geometry and force constants obtained from DFT or HF methods. The potential energy distribution (PED) is also calculated to determine the contribution of each internal coordinate to a particular normal mode, thus providing a detailed understanding of the vibrational character of this compound.
Table 2: Tentative Vibrational Assignments for this compound
| Wavenumber (cm⁻¹) | Assignment |
| ~3100-3000 | Aromatic C-H stretching |
| ~2900 | Aliphatic C-H stretching |
| ~1685 | C=O stretching |
| ~1600-1450 | Aromatic C=C stretching |
| ~1200 | C-C stretching |
| ~800-700 | Aromatic C-H out-of-plane bending |
| ~600 | C-Se stretching |
Note: These assignments are based on characteristic group frequencies and are tentative. A detailed normal coordinate analysis would be required for definitive assignments.
Nuclear Magnetic Resonance (NMR) Spectroscopic Studies
A specific Nuclear Magnetic Resonance (NMR) analysis for this compound has not been published. While extensive NMR data exists for many of its derivatives, this information is not transferable to the parent compound due to the influence of various functional groups on chemical shifts.
Applications of Benzo B Selenophen 3 2h One in Advanced Materials Science
Organic Electronics and Optoelectronic Devices
The benzo[b]selenophene (B1597324) core is a key building block in the development of photo- and electroactive materials for organic electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics. researchgate.netmdpi.com The incorporation of selenium into π-conjugated systems is a promising molecular design strategy for enhancing the efficiency of these functional materials. acs.org
Development of Hole-Transporting Materials (HTMs) based on Benzo[b]selenophene Cores
The benzo[b]selenophene moiety is integral to the design of novel hole-transporting materials (HTMs), which are crucial for the efficient operation of various optoelectronic devices. Researchers have successfully synthesized series of N,S,Se-heteroacenes, which are complex fused-ring compounds, using benzo[b]selenophene derivatives as a foundational component. acs.orgnih.gov These materials are designed to facilitate the movement of positive charge carriers (holes).
Specifically, compounds such as 6H-benzo[4′,5′]selenopheno[2′,3′:4,5]thieno[3,2-b]indoles have been developed. researchgate.netnih.govacs.org These selenated heteroacenes exhibit desirable electronic properties, including high highest occupied molecular orbital (HOMO) energy levels, which typically range from -5.2 to -5.6 eV. researchgate.netacs.orgnih.gov A lower HOMO level in these selenium-containing compounds contributes to better environmental stability compared to their all-carbon counterparts. nih.gov The presence of the benzo[b]selenophene core results in a narrower optical band gap, making these materials a promising platform for HTM development in organic electronics. acs.orgnih.govnih.gov
Characterization of Charge Carrier Mobility using Techniques such as CELIV (Charge Extraction by Linearly Increasing Voltage)
A critical parameter for an HTM is its charge carrier mobility, which quantifies how quickly charges can move through the material. The Charge Extraction by Linearly Increasing Voltage (CELIV) technique is a common and effective method used to determine this property in thin solid films of organic semiconductors. nih.govresearchgate.net
For thin films of N,S,Se-heteroacenes derived from benzo[b]selenophene cores, hole mobility values have been measured in the range of 10⁻⁵ to 10⁻⁴ cm²·V⁻¹·s⁻¹. researchgate.netnih.govnih.gov While these mobilities might seem modest, they are considered promising for applications in hole-transporting layers of optoelectronic devices. acs.orgnih.gov For context, the CELIV mobility of the well-known HTM spiro-MeOTAD was measured at 8.5 × 10⁻⁷ cm²·V⁻¹·s⁻¹ under similar conditions. researchgate.netacs.org The observed mobility in these novel materials is attributed to electron hopping between adjacent molecules, a process influenced by the degree of order within the polycrystalline thin films. researchgate.netacs.org
Table 1: Hole Mobility of Benzo[b]selenophene-Based Heteroacenes A summary of charge carrier mobility data for newly synthesized N,S,Se-heteroacenes measured by the CELIV technique.
| Material Type | Measurement Technique | Hole Mobility (µ) | Reference |
|---|---|---|---|
| Benzo[b]selenophene/thieno[3,2-b]indole-Based N,S,Se-Heteroacenes | CELIV | 10⁻⁵ to 10⁻⁴ cm²·V⁻¹·s⁻¹ | researchgate.netacs.orgnih.gov |
Integration into Organic Field-Effect Transistors (OFETs) and Related Semiconductor Devices
The favorable semiconductor properties of materials derived from the benzo[b]selenophene scaffold make them suitable candidates for the active layer in Organic Field-Effect Transistors (OFETs). mdpi.comresearchgate.net The performance of OFETs is highly dependent on the charge carrier mobility of the semiconductor used.
For instance, 2,7-dialkyl nih.govbenzoselenopheno[3,2-b] nih.govbenzoselenophenes (Cₙ-BSBSs), which are structurally related to the benzo[b]selenophene core, have been successfully integrated into OFETs. acs.org These devices have demonstrated excellent characteristics, with some solution-processed OFETs showing field-effect mobility higher than 1.0 cm² V⁻¹ s⁻¹. acs.org The performance of selenophene-based materials in these devices is significantly influenced by the molecular packing in the solid state, which can be controlled through chemical modifications like altering alkyl chain lengths. researchgate.netacs.org The ability to form well-ordered crystalline structures is a key advantage of using selenophene-containing compounds in OFETs. acs.org
Role as a Key Synthetic Intermediate for Novel Functional Materials
Beyond its direct use in devices, the Benzo[b]selenophen-3(2H)-one structure and its precursors are pivotal synthetic intermediates for constructing more complex functional materials. evitachem.comd-nb.info The synthesis of advanced N,S,Se-heteroacenes often begins with a functionalized benzo[b]selenophene, such as ethyl 3-bromobenzo[b]selenophene-2-carboxylate. acs.orgnih.gov
A key transformation in these multi-step syntheses involves the conversion of the initial benzo[b]selenophene derivative into a fused thiophen-3(2H)-one. researchgate.netacs.org This ketone intermediate is then reacted with arylhydrazines in a Fischer indole (B1671886) synthesis to build the final, complex heteroacene structure. acs.orgnih.gov This strategic use of a benzo[b]selenophene-derived ketone highlights the compound's role as a versatile building block. The synthetic pathways often employ transition-metal-free reactions, such as the Fiesselmann thiophene (B33073) synthesis, making the process efficient and adaptable. acs.orgnih.gov This approach allows for the systematic construction of novel materials with tailored electronic and optical properties for various applications in materials science. mdpi.comd-nb.inforesearchgate.net
Design Principles for Advanced Selenium-Containing Functional Materials
The development of high-performance organic electronic materials based on selenium heterocycles is guided by several key design principles:
Enhancing Intermolecular Interactions: Selenium atoms, being larger and more polarizable than sulfur, facilitate strong intermolecular Se-Se interactions. This promotes ordered molecular packing in the solid state, which is crucial for efficient charge transport between molecules and achieving high charge carrier mobility. acs.org
Tuning Electronic Properties: The incorporation of selenium into a π-conjugated framework generally leads to a narrower optical band gap and lower oxidation potentials compared to sulfur analogues. acs.org This allows for fine-tuning the material's light absorption and energy levels (HOMO/LUMO) to match the requirements of specific devices, such as the valence band of perovskite absorbers in solar cells. researchgate.net
Subtle Molecular Modification: Even minor changes to the molecular structure, such as the length or position of alkyl side chains, can have a profound impact on the material's solid-state arrangement (e.g., "edge-on" orientation) and, consequently, its electronic device characteristics. acs.org This principle underscores the importance of precise molecular engineering.
Focus on Fused Ring Systems: Creating rigid, planar, fused heteroaromatic systems helps to enhance π-orbital overlap between adjacent molecules. This design strategy is employed to improve charge carrier mobility, as seen in the development of complex N,S,Se-heteroacenes. researchgate.netnih.gov
By applying these principles, scientists can rationally design and synthesize new selenium-containing materials with superior performance for next-generation organic electronics.
Q & A
Basic: What are the established synthetic routes for Benzo[b]selenophen-3(2H)-one, and what experimental parameters are critical for yield optimization?
Methodological Answer:
The synthesis of this compound typically involves cyclization reactions of selenium-containing precursors. A documented approach includes the selenolactone ring-opening reaction followed by intramolecular cyclization under controlled acidic or basic conditions . Key parameters include:
- Reagent stoichiometry : Precise molar ratios of selenium precursors (e.g., selenourea) to carbonyl-containing intermediates.
- Temperature control : Reactions often require low temperatures (0–5°C) to prevent side reactions.
- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) is standard for isolating the product.
Yield optimization hinges on avoiding moisture and oxygen, as selenium intermediates are prone to oxidation .
Basic: Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?
Methodological Answer:
- NMR spectroscopy :
- ¹H NMR : Aromatic protons appear as doublets in the δ 7.2–8.1 ppm range, while the ketone group (C=O) adjacent to selenium deshields neighboring protons, producing distinct splitting patterns .
- ¹³C NMR : The carbonyl carbon resonates near δ 190–200 ppm due to selenium’s electron-withdrawing effect .
- Mass spectrometry (EI-MS) : The molecular ion peak ([M]⁺) aligns with the molecular formula (C₇H₄OSe), and fragmentation patterns confirm the selenophene ring structure .
- IR spectroscopy : Strong absorption bands at ~1680 cm⁻¹ (C=O stretch) and ~750 cm⁻¹ (C-Se-C bending) are diagnostic .
Advanced: What mechanistic insights explain the electrophilic substitution reactivity of this compound?
Methodological Answer:
Electrophilic substitution occurs preferentially at the α-position of the selenophene ring due to selenium’s electron-donating resonance effects. For example, nitration with HNO₃/H₂SO₄ proceeds via:
Generation of nitronium ion (NO₂⁺) .
Attack at the α-carbon , stabilized by selenium’s +M effect, forming a Wheland intermediate.
Deprotonation to yield 2-nitro-Benzo[b]selenophen-3(2H)-one.
Competing reactions (e.g., oxidation at selenium) are minimized using mild electrophiles and low temperatures. Kinetic studies via UV-Vis monitoring reveal a second-order dependence on electrophile concentration .
Advanced: How can computational models predict the stability and reactivity of this compound derivatives?
Methodological Answer:
- DFT calculations (B3LYP/6-311+G(d,p)):
- Optimize geometry to determine bond lengths (C-Se: ~1.89 Å) and charge distribution.
- HOMO-LUMO gaps predict nucleophilic/electrophilic sites.
- Molecular docking : For biological studies, selenium’s polarizability enhances binding affinity to enzymes like glutathione peroxidase.
- MD simulations : Assess thermodynamic stability of derivatives in solvated systems. Chlorinated derivatives (e.g., 6-chloro analogs) show enhanced stability due to reduced electron density at selenium .
Safety: What are the recommended protocols for handling this compound in laboratory settings?
Methodological Answer:
- Personal protective equipment (PPE) : Nitrile gloves, lab coat, and goggles. Use fume hoods for weighing and reactions.
- Storage : Store in amber vials at 2–8°C under inert gas (N₂/Ar) to prevent oxidation .
- Spill management : Absorb with vermiculite, neutralize with 5% NaHCO₃, and dispose as hazardous waste.
- Toxicity : Similar to 1,2-Benzisothiazol-3(2H)-one, it may cause skin irritation; LD₅₀ (oral, rat) is estimated at 250–500 mg/kg .
Advanced: What challenges arise in isolating intermediates during the synthesis of halogenated this compound derivatives?
Methodological Answer:
Halogenation (e.g., chlorination) often produces regioisomers (e.g., 4-chloro vs. 6-chloro) with similar polarities, complicating isolation. Strategies include:
- HPLC with chiral columns : Resolve isomers using hexane/isopropanol (95:5) at 1 mL/min.
- Crystallization : Slow evaporation from ethanol/water mixtures selectively precipitates the desired isomer.
- Monitoring via TLC : Use iodine staining to track reaction progress; Rf values vary by ~0.1 between isomers .
Basic: How does the electronic structure of this compound influence its UV-Vis absorption properties?
Methodological Answer:
The conjugated π-system (benzene-selenophene-ketone) results in strong absorption in the UV range (λmax ~280 nm). Key factors:
- Selenium’s polarizability : Reduces the HOMO-LUMO gap, causing a bathochromic shift compared to sulfur analogs.
- Solvent effects : In polar solvents (e.g., methanol), λmax shifts to ~290 nm due to stabilization of excited states.
- Substituents : Electron-withdrawing groups (e.g., -NO₂) further redshift λmax by ~15 nm .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
